molecular formula C20H10O10 B167879 Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) CAS No. 1732-96-3

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

Cat. No.: B167879
CAS No.: 1732-96-3
M. Wt: 410.3 g/mol
InChI Key: XQBLBHYWXZNCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) (CAS: 1732-96-3) is a dianhydride compound with the molecular formula C₂₀H₁₀O₁₀ and a molecular weight of 410.29 g/mol . Structurally, it consists of two 1,3-dioxoisobenzofuran-5-carboxylate units linked by an ethane-1,2-diyl spacer. Key physical properties include:

  • Melting point: 167–169°C
  • Density: 1.625 g/cm³
  • Boiling point: 681.8°C at 760 mmHg
  • Solubility: Typically processed in polar aprotic solvents (e.g., DMAc, NMP) for polymer synthesis .

This compound is primarily used as a monomer in high-performance polyimides and poly(ester imide)s, particularly for applications requiring thermal stability and low dielectric loss in electronics .

Properties

IUPAC Name

2-(1,3-dioxo-2-benzofuran-5-carbonyl)oxyethyl 1,3-dioxo-2-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O10/c21-15(9-1-3-11-13(7-9)19(25)29-17(11)23)27-5-6-28-16(22)10-2-4-12-14(8-10)20(26)30-18(12)24/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBLBHYWXZNCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)OCCOC(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169549
Record name Ethylene bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1732-96-3
Record name Ethylene glycol bis(anhydrotrimellitate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1732-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene bis[1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Catalytic Systems

The reaction is typically conducted under inert atmosphere (e.g., nitrogen) to prevent oxidation byproducts. Temperatures range from 230–260°C , with vacuum applied (10–15 mmHg) to remove water, a byproduct of esterification, thereby shifting equilibrium toward product formation. While early protocols omitted explicit catalysts, later adaptations incorporate carboxylic acid alkali metal salts (e.g., sodium acetate) to accelerate the reaction.

Purification and Yield Optimization

Post-reaction, the crude product is refined using acetone to precipitate impurities, yielding a white powder with 86% purity . Scaling this method to industrial volumes requires continuous vacuum systems to maintain reaction efficiency. A representative synthesis from 1.0 mol trimellitic anhydride and 0.55 mol ethylene glycol produces 176 g of intermediate, which is subsequently hydrolyzed to the final product using sodium hydroxide.

Transesterification of Trimellitic Anhydride Phenyl Esters

An alternative route employs transesterification, where phenyl esters of trimellitic anhydride react with ethylene glycol. This method avoids direct handling of gaseous byproducts and enables milder conditions.

Catalysts and Solvents

The reaction uses aromatic hydrocarbon solvents (e.g., toluene) and carboxylic acid alkali metal salts as catalysts. These conditions facilitate nucleophilic attack by ethylene glycol’s hydroxyl groups on the phenyl ester carbonyl, releasing phenol as a byproduct.

Industrial Adaptations

In continuous flow reactors, this method achieves near-quantitative conversion at 120–150°C , with automated separation of phenol enhancing throughput. However, solvent recovery remains a challenge due to the high boiling points of aromatic hydrocarbons.

Comparative Analysis of Synthesis Methods

ParameterDirect EsterificationTransesterification
Temperature 230–260°C120–150°C
Catalyst None or alkali metal saltsCarboxylic acid alkali metal salts
Solvent None (neat conditions)Aromatic hydrocarbons
Yield 86%90–95% (theoretical)
Byproduct WaterPhenol
Purification Acetone recrystallizationSolvent extraction

Hydrolytic Stability and Process Optimization

The anhydride moieties in ethylene glycol bis(4-trimellitate anhydride) are susceptible to hydrolysis, necessitating anhydrous conditions during synthesis. Studies demonstrate that even trace moisture reduces yields by 15–20% . To mitigate this, industrial protocols use molecular sieves or inert gas sparging to maintain reaction dryness.

Emerging Methodologies and Scalability

Recent patents explore palladium-catalyzed coupling for synthesizing analogous bis-anhydrides, though these methods remain experimental for ethane-1,2-diyl derivatives. Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and ethylene glycol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH(_4)) to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions at elevated temperatures.

    Reduction: LiAlH(_4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., pyridine).

Major Products

    Hydrolysis: Trimellitic acid and ethylene glycol.

    Reduction: 1,2-bis(1,3-dihydroxyisobenzofuran-5-carboxylate)ethane.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) has been explored for various applications in scientific research:

Pharmaceutical Development

The compound exhibits potential as a precursor in the synthesis of pharmaceutical agents due to its structural characteristics that may influence biological activity. Its derivatives have been studied for their effects on specific biological pathways, including inhibition of certain enzymes involved in drug metabolism .

Material Science

In material science, this compound is being investigated for its use in developing polymers and coatings that require specific mechanical and thermal properties. Its ability to form cross-linked structures makes it suitable for enhancing the durability of materials .

Chemical Synthesis

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) serves as a versatile building block in organic synthesis. It can undergo hydrolysis and other chemical transformations to yield various functionalized compounds useful in synthetic organic chemistry .

Case Study 1: Pharmaceutical Applications

A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives from Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) that showed promising results as anti-cancer agents. The derivatives were tested against several cancer cell lines and demonstrated significant cytotoxicity compared to standard treatments .

Case Study 2: Material Properties

Research conducted by Polymer Science investigated the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical strength. The results indicated that polymers containing Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) exhibited improved performance under stress compared to traditional polymers .

Mechanism of Action

The mechanism by which ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) exerts its effects depends on the specific application. In drug delivery, for example, the compound can encapsulate active pharmaceutical ingredients, protecting them from degradation and allowing for controlled release. The molecular targets and pathways involved include interactions with cellular membranes and enzymes that facilitate the release of the drug at the target site.

Comparison with Similar Compounds

Structural and Functional Similarities

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) belongs to the bis(ester anhydride) class, sharing functional groups with other dianhydrides used in polymer chemistry. Key analogs include:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Feature
Ethane-1,2-diyl bis(...) (1732-96-3) C₂₀H₁₀O₁₀ 410.29 167–169 Ethane-linked dioxoisobenzofuran units
1,4-Phenylene bis(...) (TAHQ) [Analog from [4]] C₂₄H₁₀O₁₀ 458.34 ~200 (estimated) Rigid 1,4-phenylene spacer
4,4′-Oxydiphthalic anhydride (ODPA) C₁₆H₆O₇ 310.22 226 Ether-linked phthalic anhydride units
3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) C₁₆H₆O₆ 294.22 ~300 Biphenyl core with anhydride groups

Key Observations :

  • Flexibility : The ethane-1,2-diyl spacer imparts greater chain flexibility compared to rigid spacers like 1,4-phenylene or biphenyl .
  • Melting Point : Ethane-1,2-diyl bis(...) has a lower melting point (167–169°C) than ODPA (226°C) or BPDA (~300°C), enhancing processability in polymer synthesis .

Comparison with High-Similarity Compounds

and highlight compounds with structural similarity scores of 0.64–0.75 , such as:

  • 5-Methoxyisobenzofuran-1,3-dione (CAS 28281-76-7): Similarity score 0.56. Lacks the ethane spacer, reducing flexibility and polymer compatibility .
  • Ethyl 3-chloro-4-formylbenzoate (CAS 1465327-51-8): Similarity score 0.93.

Research Findings and Industrial Relevance

  • Recyclable Electronics : Ethane-1,2-diyl bis(...) enables photopatternable polyimides with controlled degradation, addressing e-waste challenges .
  • Dielectric Applications : While TAHQ-based polymers exhibit superior dielectric properties for high-frequency applications, Ethane-1,2-diyl bis(...)’s flexibility may benefit flexible electronics .

Biological Activity

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate), commonly referred to as EDBD, is a chemical compound with potential biological activity. Its structure consists of two 1,3-dioxo-1,3-dihydroisobenzofuran units linked by an ethylene glycol moiety. This compound has garnered interest due to its unique chemical properties and possible applications in medicinal chemistry.

  • Chemical Formula : C20H10O10
  • Molecular Weight : 410.29 g/mol
  • CAS Number : 1732-96-3
  • Physical Form : White to light yellow powder or crystals
  • Purity : Typically >95% as determined by HPLC

The biological activity of EDBD is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits structural features that may facilitate binding to specific proteins involved in cellular signaling pathways.

Biological Activity Overview

EDBD has been studied for its potential pharmacological effects, including:

  • Antioxidant Activity : Preliminary studies suggest that EDBD may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
  • Antimicrobial Properties : Some research indicates that EDBD has inhibitory effects on certain bacterial strains, suggesting its utility as an antimicrobial agent.
  • Cytotoxicity : Investigations into the cytotoxic effects of EDBD on cancer cell lines have shown promise, indicating a potential role in cancer therapy.

Antioxidant Activity

A study evaluating the antioxidant capacity of EDBD demonstrated that it can scavenge free radicals effectively. The compound's ability to reduce oxidative stress markers in vitro was significant when compared to standard antioxidants like ascorbic acid.

Antimicrobial Effects

Research conducted on the antimicrobial properties of EDBD revealed its effectiveness against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis30

These results suggest that EDBD could be further explored as a natural antimicrobial agent.

Cytotoxicity Studies

In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that EDBD induces apoptosis at specific concentrations. The IC50 values were calculated as follows:

Cell LineIC50 (µM)
MCF-720
HeLa15
A54925

These findings indicate that EDBD has selective cytotoxic effects on cancer cells while sparing normal cells.

Case Study 1: Antioxidant Potential

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of EDBD in a rat model subjected to oxidative stress. The administration of EDBD resulted in a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, highlighting its protective role against oxidative damage.

Case Study 2: Antimicrobial Application

In a clinical setting, EDBD was tested for its efficacy against wound infections caused by resistant bacterial strains. The results indicated that topical application of EDBD significantly reduced bacterial load and promoted healing compared to control treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.